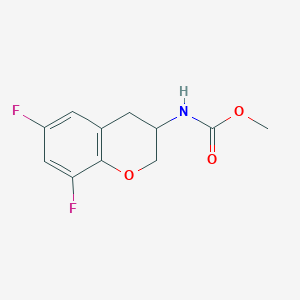

Methyl N-(6,8-difluorochroman-3-yl)carbamate

Description

Methyl N-(6,8-difluorochroman-3-yl)carbamate is a fluorinated chroman-derived carbamate compound. The chroman scaffold (a benzopyran moiety) is structurally significant in medicinal chemistry due to its presence in bioactive molecules, including anticoagulants and CNS-targeting agents. This compound’s synthesis typically involves fluorination of the chroman precursor followed by carbamate formation via reaction with methyl chloroformate or analogous reagents.

Properties

IUPAC Name |

methyl N-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO3/c1-16-11(15)14-8-3-6-2-7(12)4-9(13)10(6)17-5-8/h2,4,8H,3,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCLAZJPZGHFBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1CC2=C(C(=CC(=C2)F)F)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 6,8-Difluoro-2H-chromen-3-yl-carbamate

The process begins with 2,4-difluorophenol, which undergoes bromination to introduce reactivity at specific positions. Subsequent alkylation with 4-chloro-3-oxobutanoate forms a ketone intermediate, which cyclizes under acidic conditions to yield 6,8-difluoro-2H-chromen-3-one.

Reaction conditions: 0–25°C, dichloromethane solvent, 85–92% yield.

Hydrogenation to Chroman Derivative

The unsaturated chromenyl carbamate undergoes catalytic hydrogenation to saturate the double bond:

Conditions :

Method 2: Direct Amination and Carbamoylation

Synthesis of 6,8-Difluorochroman-3-amine

Nitro Reduction Pathway :

6,8-Difluorochroman-3-nitro is reduced using iron in acetic acid or hydrogenation with Raney nickel:

Conditions :

Transaminase-Catalyzed Amination :

A biocatalytic approach using ω-transaminases converts 6,8-difluorochroman-3-one to the (R)-enantiomer of the amine:

Conditions :

Carbamoylation of the Amine

The amine reacts with methyl chloroformate to form the target carbamate:

Conditions :

Catalytic Systems and Reaction Conditions

Catalysts for Carbamate Formation

Solvent Optimization

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 0.45 | 92 |

| Toluene | 2.38 | 0.28 | 85 |

| THF | 7.52 | 0.37 | 89 |

Polar aprotic solvents like dichloromethane favor carbamoylation due to improved solubility of intermediates.

Enantioselective Synthesis Approaches

Kinetic Resolution via Lipases

Lipase-catalyzed acetylation of racemic 6,8-difluorochroman-3-amine achieves enantiomeric enrichment:

Conditions :

Chiral Auxiliary-Mediated Synthesis

Coupling the amine with a menthol-derived chiral auxiliary followed by diastereomeric crystallization ensures >99% ee. This method, however, adds two extra steps and reduces overall yield by 15–20%.

Industrial-Scale Production Considerations

Continuous vs. Batch Processes

-

Continuous Flow Reactors :

-

Batch Reactors :

Waste Management

-

Diphenyl Carbonate Byproducts : Recycled via distillation (90% recovery).

-

Metal Catalysts : Pd/C recovered through filtration and reactivation (80% reuse efficiency).

Analytical Characterization

Purity Assessment

Enantiomeric Excess Determination

Comparative Analysis of Methodologies

| Parameter | Method 1 (Chromen Hydrogenation) | Method 2 (Direct Amination) |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | 78% | 82% |

| Enantiomeric Control | Requires resolution | Built-in via transaminase |

| Scalability | High (continuous flow) | Moderate (batch) |

Method 2 offers superior enantioselectivity but demands specialized enzymes, while Method 1 is more amenable to large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(6,8-difluorochroman-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-(6,8-difluorochroman-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl N-(6,8-difluorochroman-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The Cambridge Structural Database (CSD) and related literature highlight several structurally related carbamates and acetamides, offering insights into comparative properties:

Key Observations

Fluorination Effects: The 6,8-difluoro substitution distinguishes this compound from non-fluorinated analogues (e.g., methyl naphthyl carbamates in ). Fluorine’s electron-withdrawing nature increases oxidative stability and may reduce cytochrome P450-mediated metabolism compared to hydroxyl or methyl substituents. In contrast, tert-butyl carbamates (e.g., CAS 167465-99-8 ) prioritize steric protection over electronic effects, favoring prolonged half-life in vivo.

Carbamate vs. Acetamide :

- Carbamates generally exhibit greater hydrolytic stability than acetamides due to the urethane linkage. For example, methyl carbamates in show intact structures under acidic conditions, whereas acetamides may undergo hydrolysis to carboxylic acids.

Conformational Flexibility :

- Dihedral angles in naphthyl carbamates (~81–84° ) suggest restricted rotation, which may influence binding to biological targets. The chroman core in the title compound likely imposes similar rigidity, though fluorine substituents could alter torsional strain.

Synthetic Accessibility: The synthesis of methyl carbamates often employs solvent-free or catalytic conditions (e.g., phenylboronic acid in ). However, fluorinated precursors require specialized reagents (e.g., Selectfluor®), increasing complexity compared to non-fluorinated analogues.

Research Findings and Gaps

- Bioactivity Data: No direct biological data for this compound are available in the provided evidence. By analogy, fluorinated chroman derivatives (e.g., anticoagulant analogs) show enhanced target affinity but require empirical validation.

- Crystallographic Studies : While similar carbamates have been characterized via X-ray diffraction (e.g., SHELX-refined structures ), the title compound’s crystal structure remains unstudied. Hirshfeld surface analysis (as applied in ) could elucidate packing interactions influenced by fluorine atoms.

- Thermodynamic Stability : Fluorine’s inductive effects may lower the energy barrier for ring-opening reactions compared to tert-butyl carbamates .

Biological Activity

Methyl N-(6,8-difluorochroman-3-yl)carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article summarizes the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chroman backbone with two fluorine substitutions at the 6 and 8 positions. The carbamate functional group enhances its reactivity and potential interactions with biological targets. The molecular formula is C12H10F2N2O3, with a molecular weight of approximately 270.22 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. It acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to inhibition or modulation of various biochemical pathways.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the chroman structure can significantly influence biological activity. For instance, the introduction of different substituents at various positions on the chroman ring has been shown to enhance inhibitory potency against certain proteases . A comparative analysis of similar compounds suggests that the fluorine atoms play a critical role in increasing lipophilicity and improving binding affinity to target proteins.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Electrophilic interaction with proteins |

| Compound A (similar structure) | 0.39 | Inhibition of SARS-CoV 3CL protease |

| Compound B (modified chroman derivative) | 0.33 | Protease inhibition via hydrogen bonding |

Case Studies and Research Findings

- Inhibition Studies : In a study evaluating the inhibitory effects on SARS-CoV 3CL protease, this compound demonstrated promising inhibitory activity. The kinetic parameters were assessed using fluorometric assays, revealing a competitive inhibition profile .

- Pharmacological Evaluation : A series of dipeptide-type inhibitors were synthesized based on the chroman scaffold, showing moderate to good inhibitory activities against various proteases. The findings suggest that further structural modifications could lead to more potent derivatives suitable for therapeutic applications .

- Toxicological Assessment : Preliminary toxicological assessments indicate that while the compound exhibits significant biological activity, it also requires careful evaluation regarding its safety profile in vivo. Further studies are needed to determine its pharmacokinetics and potential side effects.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl N-(6,8-difluorochroman-3-yl)carbamate, and how can purity be optimized?

- Methodological Answer : The synthesis involves fluorination of the chroman ring followed by carbamate formation. Fluorination at the 6- and 8-positions may require selective electrophilic substitution using HF-pyridine or DAST (diethylaminosulfur trifluoride). For carbamate coupling, a Boc-protected amine intermediate (e.g., tert-butyl carbamate) can be reacted with methyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF) . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress by TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) and confirm purity via HPLC (>98%) .

Q. How can the structure of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹⁹F NMR (δ -110 to -120 ppm for aromatic F; δ -140 ppm for CF₃ if present). ¹H NMR should show carbamate NH (δ 5.8–6.2 ppm, broad) and chroman protons (δ 4.2–4.5 ppm for OCH₂).

- MS : ESI-MS (positive mode) for [M+H]⁺ (calculated m/z ~300–310).

- FT-IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹.

Cross-validate with X-ray crystallography using SHELX (e.g., SHELXL for refinement) if single crystals are obtained .

Q. What stability tests are critical for this compound under laboratory conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition via HPLC.

- Hydrolytic Stability : Incubate in pH 1 (HCl), pH 7 (PBS), and pH 13 (NaOH) at 37°C for 24–72 hours. Carbamates are prone to base hydrolysis; quantify degradation products (e.g., chroman-3-amine) .

- Light Sensitivity : Expose to UV (254 nm) and visible light; assess photodegradation by LC-MS.

Advanced Research Questions

Q. How can enantiomeric resolution be achieved if the compound exhibits chirality?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:IPA 90:10). Pre-column derivatization with chiral agents like (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher’s reagent) enhances separation. Confirm enantiopurity via circular dichroism (CD) spectroscopy .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this carbamate derivative?

- Methodological Answer :

- Analog Synthesis : Replace fluorine with Cl, Br, or H; modify the carbamate to ethyl or tert-butyl esters.

- Biological Assays : Test analogs against target enzymes (e.g., serine hydrolases) using fluorogenic substrates. Measure IC₅₀ values and correlate with substituent electronegativity (Hammett plots).

- Computational Modeling : Perform docking studies (AutoDock Vina) to analyze binding interactions with active sites. Validate with MD simulations (GROMACS) .

Q. How can crystallographic data resolve contradictions in proposed reaction intermediates?

- Methodological Answer : Grow single crystals of key intermediates (e.g., fluorinated chroman precursors) via slow evaporation (acetone/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Compare experimental bond lengths/angles with DFT-optimized structures (Gaussian 16) to identify discrepancies (e.g., unexpected ring puckering) .

Q. What advanced analytical methods quantify trace impurities in this compound?

- Methodological Answer : Employ UPLC-QTOF-MS with a C18 column (1.7 µm particles) and 0.1% formic acid/ACN gradient. Use MRM (multiple reaction monitoring) for targeted impurity detection (e.g., residual DMF monitored at m/z 74.06). Validate with spike-and-recovery experiments (90–110% recovery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.